molecular formula C19H21N3O B12138097 N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

Cat. No.: B12138097
M. Wt: 307.4 g/mol
InChI Key: UQEWZUCEJQSQIO-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-4-tert-butylbenzamide is a benzimidazole derivative with a molecular weight of 307.390 and a molecular formula of C19H21N3O . This compound features a benzimidazole core, a structural motif widely recognized in medicinal chemistry for its diverse biological activities. Benzimidazole derivatives are extensively investigated for their potential as antiviral, antimicrobial, and antitumor agents, making them valuable scaffolds in drug discovery and biochemical research . The specific molecular architecture of this compound, which includes a 4-tert-butylbenzamide group linked to the benzimidazole nitrogen, presents a unique profile for structure-activity relationship (SAR) studies. Key physicochemical properties include a calculated logP of 4.18, indicating moderate lipophilicity, and a topological polar surface area (PSA) of 57.78 Ų . This combination of properties is critical for understanding the compound's behavior in biological systems. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of novel therapeutic agents. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C19H21N3O/c1-19(2,3)14-10-8-13(9-11-14)18(23)20-12-17-21-15-6-4-5-7-16(15)22-17/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

UQEWZUCEJQSQIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzimidazol-2-ylmethyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or benzamide groups.

    Substitution: Various substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Antiviral: Potential use in inhibiting viral replication.

Medicine

    Anticancer: Investigated for its ability to inhibit cancer cell growth.

    Anti-inflammatory: Potential use in reducing inflammation.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The benzamide group may enhance binding affinity to specific proteins or enzymes, modulating their activity. Molecular targets include DNA, enzymes involved in cell division, and inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

N-(1,3-Benzothiazol-2-yl)-4-tert-Butylbenzamide
  • Molecular Formula : C₁₈H₁₈N₂OS
  • Key Differences : Replaces benzimidazole with benzothiazole, introducing a sulfur atom in the heterocycle.
  • Impact :
    • Electronic Effects : Sulfur’s lower electronegativity vs. nitrogen reduces hydrogen-bonding capacity but increases lipophilicity.
    • Biological Activity : Benzothiazoles are associated with antimicrobial and antitumor activity but may exhibit reduced binding affinity to targets requiring π-π stacking.
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-Butylthiazol-2-yl)-2-Chlorobenzamide
  • Molecular Formula : C₁₆H₁₇ClN₆OS
  • Key Differences : Combines thiazole and triazole rings with a chloro substituent.
  • Impact: Multifunctional Heterocycles: Thiazole contributes to metabolic stability, while triazole enhances solubility and metal coordination.

Substituent Position and Functional Group Variations

4-tert-Butyl-N-(4-Methyl-2-Nitrophenyl)benzamide
  • Key Differences : Nitro group at the ortho position of the aniline ring.
  • Impact :
    • Electronic Effects : Strong electron-withdrawing nitro group reduces electron density on the amide, altering reactivity and stability.
    • Biological Implications : Nitro groups are pro-drug motifs (e.g., antiparasitics) but may introduce toxicity risks.
4-(tert-Butyl)-N-(1-Phenylethyl)benzamide
  • Molecular Formula: C₁₉H₂₃NO
  • Key Differences : Phenylethyl group replaces benzimidazole.
  • Impact :
    • Lipophilicity : Increased logP enhances membrane permeability but may reduce aqueous solubility.
    • Target Selectivity : Suitable for targets with hydrophobic binding pockets (e.g., GPCRs).

Comparative Data Table

Compound Name Molecular Formula Heterocycle/Substituent Molecular Weight Key Properties
N-(1H-Benzimidazol-2-ylmethyl)-4-tert-butylbenzamide C₁₉H₂₁N₃O Benzimidazole, tert-butyl 307.4 High H-bonding, moderate lipophilicity
N-(1,3-Benzothiazol-2-yl)-4-tert-butylbenzamide C₁₈H₁₈N₂OS Benzothiazole, tert-butyl 310.4 Enhanced lipophilicity, reduced H-bonding
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide C₁₆H₁₇ClN₆OS Thiazole, triazole, Cl 376.9 Multifunctional, metal coordination
4-tert-Butyl-N-(4-methyl-2-nitrophenyl)benzamide C₁₈H₂₀N₂O₃ Nitro, methyl 312.4 Electrophilic, pro-drug potential

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O
  • Molecular Weight : 307.39 g/mol
  • Structural Features : The compound features a benzimidazole moiety and a tert-butyl group attached to a benzamide. These structural characteristics contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

The compound's biological effects are primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : It may inhibit certain receptors involved in immune responses.
  • Electrophilic Aromatic Substitution : The electron-rich nature of the benzimidazole ring allows it to participate in electrophilic aromatic substitution reactions, which can lead to further functionalization and enhanced activity.

Study 1: Antiallergic Activity

A study investigated the effects of this compound on histamine release from mast cells. The results indicated that the compound significantly reduced histamine release, suggesting its potential use as an antihistamine agent.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding affinity of the compound with various receptors involved in allergic responses. The results showed favorable binding interactions, indicating that modifications could enhance its efficacy as a therapeutic agent.

Study 3: Comparison with Similar Compounds

A comparative analysis was performed with other benzimidazole derivatives, highlighting differences in biological activity based on structural variations. The presence of the tert-butyl group was noted to enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives .

Compound NameStructural FeaturesBiological Activity
N-(1H-benzimidazol-2-yl)benzamideBenzimidazole linked to benzamideAntiviral
4-tert-butyl-N-(1H-benzimidazol-2-yl)carbamateBenzimidazole with carbamateVarying solubility
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamideMethyl substitutionDifferent pharmacokinetics
N-(1H-benzimidazol-2-yl)phenylacetamidePhenyl group instead of tert-butylDifferent steric effects

Q & A

Q. What are the established synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 4-tert-butylbenzoyl chloride with a benzimidazole-containing precursor under reflux conditions. For example, refluxing in methanol or DMF with a base (e.g., triethylamine) at 80–100°C for 6–12 hours yields the target compound . Optimization includes adjusting solvent polarity (e.g., switching from methanol to DMF for better solubility of intermediates) and monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallization in methanol or ethanol improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm in 1H NMR; δ ~30–35 ppm in 13C NMR) and benzimidazole protons (δ ~7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 364.2) and fragmentation patterns to validate the benzimidazole and tert-butylbenzamide moieties .
  • IR Spectroscopy : Look for amide C=O stretching (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic tert-butyl group. Use co-solvents like DMSO (≤1% v/v) for stock solutions. For biological assays, perform serial dilutions in assay buffer containing 0.1% Tween-80 to maintain colloidal stability. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or off-target effects. Conduct orthogonal assays:
  • Compare IC50 values in cell-free enzymatic assays (e.g., kinase inhibition) vs. cellular assays to distinguish target engagement from bioavailability limitations .
  • Use isotopic labeling (e.g., ³H or ¹⁴C) to track compound uptake and metabolism in different cell lines .

Q. What computational strategies are effective for predicting binding modes and SAR of derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 2P5, a related benzamide-protein complex) . Focus on:
  • Hydrophobic interactions : The tert-butyl group often occupies hydrophobic pockets.
  • Hydrogen bonding : The benzimidazole NH and amide carbonyl are critical for target binding .
    Validate predictions with alanine scanning mutagenesis of proposed binding residues .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

  • Methodological Answer :
  • Core Modifications : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to balance hydrophobicity and metabolic stability .
  • Benzimidazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2 at the 5-position) to enhance π-π stacking with aromatic residues in target proteins .
  • Amide Linker : Replace the methylene spacer with a sulfonamide group to modulate conformational flexibility .

Q. What strategies mitigate low yields during large-scale synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd/C or polymer-supported catalysts for Suzuki-Miyaura couplings to reduce metal contamination .
  • Flow Chemistry : Continuous flow reactors improve heat and mass transfer for exothermic steps (e.g., acyl chloride formation) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediates in real time to minimize byproducts .

Q. How can researchers differentiate between specific and non-specific effects in anti-inflammatory assays?

  • Methodological Answer :
  • Positive/Negative Controls : Include celecoxib (COX-2 inhibitor) and a non-functional analog (e.g., tert-butylbenzamide without the benzimidazole group) .
  • Gene Knockdown : Use siRNA to silence target genes (e.g., NF-κB) and assess rescue of compound activity .
  • Thermal Shift Assays : Measure protein thermal stability shifts to confirm direct binding .

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